molecular formula C17H19NO5 B8079381 Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate

Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate

Cat. No.: B8079381
M. Wt: 317.34 g/mol
InChI Key: OOVGRXCAQRNFLN-UHFFFAOYSA-N
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Description

Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate is a benzoate ester derivative featuring two methoxy groups, an aminomethyl-substituted phenoxy moiety, and a methyl ester group. Key structural elements include:

  • Methoxy groups at positions 3 and 4 on the benzoate ring, influencing electronic and steric properties.

Properties

IUPAC Name

methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-5-4-6-14(12(13)10-18)23-16-9-11(17(19)22-3)7-8-15(16)21-2/h4-9H,10,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVGRXCAQRNFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=C(C=CC(=C2)C(=O)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 3-methoxyphenol can react with a halogenated benzoic acid derivative in the presence of a base to form an ether linkage.

    Aminomethylation: The intermediate is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and a primary amine under acidic conditions.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the development of polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties to materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The aminomethyl group could facilitate binding to active sites, while the methoxy groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Triazine-Linked Benzoate Derivatives ()

Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () share a triazine core but differ in substituents.

  • Structural Differences : The target compound lacks the triazine ring and formyl group, simplifying its synthesis.
  • Synthesis : Triazine derivatives require multi-step nucleophilic substitutions (e.g., using trichlorotriazine and DIPEA at -35°C), while the target compound’s synthesis likely involves esterification and etherification .
  • Physical Properties : Triazine analogs exhibit higher melting points (79–220°C) due to increased molecular rigidity, whereas the target compound’s melting point is expected to be lower .

Benzyloxy/Methoxy-Substituted Acetamide ()

The compound 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide features benzyl-protected hydroxy groups and an acetamide backbone.

  • Functional Groups: Unlike the target compound’s ester and aminomethyl groups, this analog uses acetamide and benzyl ethers, enhancing hydrophobicity.
  • Applications : Benzyloxy groups are common in prodrugs, suggesting the target compound could be optimized for drug delivery .

Oxazolidinone-Based Benzoates ()

Methyl 3-(2-((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohex-1-enyl)-4-methoxybenzoate (Compound 36, ) contains an oxazolidinone ring and trifluoromethyl groups.

  • Electronic Effects: The oxazolidinone introduces hydrogen-bond acceptors, while trifluoromethyl groups enhance metabolic stability. The target compound’s aminomethyl group may offer similar hydrogen-bonding capacity but lacks fluorinated motifs.

Sulfonylurea Herbicides ()

Sulfonylurea derivatives like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) share triazine and benzoate motifs.

  • Agricultural Applications : The target compound lacks the sulfonylurea bridge critical for herbicidal activity but could be explored as a precursor for agrochemicals .

Positional Isomers and Functional Group Variants ()

  • Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate () highlights the importance of substituent positioning. Replacing a methoxy with a hydroxy group drastically alters solubility and acidity (pKa ~10 for phenol vs. ~4 for benzoic acid esters) .
  • Methyl 3-amino-4-methoxybenzoate () demonstrates how an amino group at position 3 increases polarity compared to the target compound’s aminomethyl-phenoxy group .

Halogenated and Cyano-Substituted Analogs ()

Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate incorporates bromine and cyano groups.

  • Lipophilicity: Bromine increases molecular weight (MW = 443.3 g/mol) and lipophilicity (clogP ~3.5), whereas the target compound’s aminomethyl group may reduce clogP, enhancing aqueous solubility .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Application Clues Reference
Target Compound C₁₇H₁₉NO₅ 2-(Aminomethyl)-3-methoxyphenoxy N/A Potential drug precursor N/A
Triazine-linked benzoate () C₂₆H₂₂N₄O₇ Triazine, formyl, methoxyphenoxy 79–82 Synthetic intermediate
Metsulfuron methyl ester () C₁₄H₁₅N₅O₆S Triazine, sulfonylurea N/A Herbicide
Methyl 3-amino-4-methoxybenzoate () C₉H₁₁NO₃ 3-Amino, 4-methoxy N/A Pharmaceutical intermediate

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